molecular formula C17H19NO3 B291885 N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide

N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide

Cat. No. B291885
M. Wt: 285.34 g/mol
InChI Key: UJDXKVNETRIGQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide, also known as DMT, is a chemical compound that belongs to the benzamide class. It is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide is not fully understood. However, it is believed to primarily act on the serotonin receptors in the brain. Specifically, N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons. N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide has also been shown to increase the levels of the neurotransmitter dopamine, which is involved in the regulation of mood and motivation. Additionally, N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide has been found to have anti-inflammatory effects and to increase the activity of the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide in lab experiments is its potential therapeutic properties. N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide has been shown to have a wide range of effects, making it useful in studying various aspects of brain function and behavior. Additionally, N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide is relatively easy to synthesize and can be produced in large quantities.
However, there are also limitations to using N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide in lab experiments. One limitation is that the exact mechanism of action of N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide is not fully understood. Additionally, N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide can be difficult to work with due to its rapid degradation and instability in solution.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide. One area of interest is the potential therapeutic use of N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide in the treatment of addiction, PTSD, and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide and its effects on the brain and behavior. Furthermore, research on the use of N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide in the study of altered states of consciousness and spiritual experiences is an area of growing interest.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form 2,4-dimethoxybenzoyl chloride. This intermediate is then reacted with 2,3-dimethylaniline to form the final product, N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic properties. It has been found to have antidepressant, anxiolytic, and anti-inflammatory effects. N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide has also been shown to have potential in the treatment of addiction, PTSD, and schizophrenia. Additionally, N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide has been used in research to study the effects of altered states of consciousness and spiritual experiences.

properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2,4-dimethoxybenzamide

InChI

InChI=1S/C17H19NO3/c1-11-6-5-7-15(12(11)2)18-17(19)14-9-8-13(20-3)10-16(14)21-4/h5-10H,1-4H3,(H,18,19)

InChI Key

UJDXKVNETRIGQS-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)C

Origin of Product

United States

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